(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Beschreibung

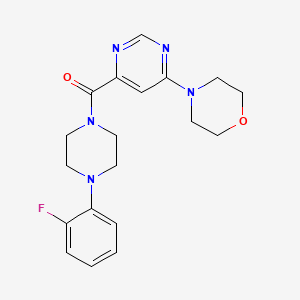

This compound is a piperazine-pyrimidine hybrid featuring a 2-fluorophenyl group at the piperazine ring and a morpholine moiety at the pyrimidine scaffold.

Eigenschaften

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c20-15-3-1-2-4-17(15)23-5-7-25(8-6-23)19(26)16-13-18(22-14-21-16)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHVJLUOARTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone acts as an inhibitor of ENTs. It has been found to be more selective to ENT2 than to ENT1. It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner.

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy.

Pharmacokinetics

It has been observed that the compound reduces the maximum rate (vmax) of uridine transport in ent1 and ent2 without affecting the michaelis constant (km), indicating that it inhibits ents in an irreversible and non-competitive manner.

Result of Action

The molecular and cellular effects of (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone’s action include the reduction of uridine and adenosine transport through ENT1 and ENT2. This results in the disruption of nucleotide synthesis and regulation of adenosine function.

Biochemische Analyse

Biochemical Properties

(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy. This compound has been shown to inhibit both ENT1 and ENT2, with a greater selectivity towards ENT2.

Cellular Effects

In cellular models, (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner. This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves the reduction of the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner.

Biologische Aktivität

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, often referred to in studies as a derivative of morpholinopyrimidine, has garnered attention for its potential biological activities, particularly in anti-inflammatory and nucleoside transport inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a piperazine ring substituted with a fluorophenyl group and a morpholinopyrimidine moiety, which are critical for its biological activity.

1. Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of morpholinopyrimidine, including those containing piperazine, exhibit significant anti-inflammatory effects. For instance, compounds such as 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have shown the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. These effects were observed at non-cytotoxic concentrations, indicating a favorable safety profile .

Key Findings:

- Compounds V4 and V8 : These derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in RAW 264.7 macrophages .

- Mechanism : Molecular docking studies suggest that these compounds interact strongly with the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity .

2. Inhibition of Nucleoside Transporters

The compound has also been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This is significant due to the role of ENTs in nucleotide synthesis and regulation of adenosine functions, which are critical in various physiological processes and therapeutic contexts .

Structure-Activity Relationship Studies:

Research has focused on developing analogues of the compound to enhance selectivity and potency against ENTs. The findings indicate that certain modifications can lead to improved inhibition profiles, making them promising candidates for further development in treating conditions like cancer and inflammatory diseases .

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| V4 | Anti-inflammatory | iNOS/COX-2 | < 10 | |

| V8 | Anti-inflammatory | iNOS/COX-2 | < 10 | |

| FPMINT | Nucleoside Transport Inhibition | ENT2 | 5 - 10 |

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory efficacy of novel morpholinopyrimidine derivatives in vivo using LPS-induced inflammation models. The results indicated that treatment with these compounds led to a significant reduction in inflammatory markers compared to controls, supporting their potential use as therapeutic agents for inflammatory diseases.

Case Study 2: Nucleoside Transport Inhibition

In vitro assays using nucleoside transporter-deficient cells demonstrated that FPMINT analogues selectively inhibited ENT2 over ENT1. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors and highlights the importance of structural modifications in enhancing therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Recent studies have highlighted the potential of derivatives of (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone as effective anti-inflammatory agents.

Case Study: Morpholinopyrimidine Derivatives

A study synthesized several morpholinopyrimidine derivatives, including compounds related to (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone. Among these, two compounds demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. These compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating their potential as therapeutic agents for inflammation-related disorders .

| Compound | iNOS Inhibition | COX-2 Inhibition | Cytotoxicity |

|---|---|---|---|

| V4 | High | High | None |

| V8 | High | High | None |

Tyrosinase Inhibition

The compound has also been explored for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.

Case Study: Tyrosinase Inhibitors

A series of piperazine derivatives were designed to inhibit tyrosinase, with one compound showing an IC50 value of 0.18 μM, significantly more potent than the standard kojic acid (IC50 = 17.76 μM). This suggests that modifications to the piperazine structure can enhance enzyme inhibition, making it a candidate for treating hyperpigmentation disorders .

| Compound | IC50 (μM) | Comparison to Kojic Acid |

|---|---|---|

| Compound 26 | 0.18 | 100-fold more active |

| Kojic Acid | 17.76 | - |

Nucleoside Transporter Inhibition

Another significant application of (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is in the inhibition of equilibrative nucleoside transporters (ENTs).

Case Study: ENT Inhibitors

Research has shown that derivatives of this compound exhibit selective inhibition of ENT2 over ENT1, which is crucial for regulating adenosine function and enhancing chemotherapeutic efficacy. The selectivity and potency of these inhibitors were evaluated using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .

| Compound | Selectivity (ENT2/ENT1) | Potency |

|---|---|---|

| FPMINT | 5 to 10-fold | High |

| Other Derivatives | Variable | Moderate |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Effects

Key Analogs:

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone (Compound 34) Structural Difference: Substitution at the 4-position of the fluorophenyl ring versus 2-position in the target compound. The 2-fluoro isomer in the target compound could introduce steric hindrance or different dipole interactions .

(4-(4-Fluorobenzoyl)piperazin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone (Compound 35) Structural Difference: Incorporation of a benzoyl group instead of a methanone linker. Impact: The carbonyl group increases polarity, likely improving solubility but reducing membrane permeability compared to the target compound’s methanone bridge .

Thieno[2,3-d]pyrimidine Derivatives (EP 2 402 347 A1) Structural Difference: Replacement of pyrimidine with thienopyrimidine and inclusion of methanesulfonyl-piperazine. Impact: The thienopyrimidine core may enhance π-stacking interactions, while the sulfonyl group improves solubility but adds molecular weight (~494 vs. ~455–483 for pyrimidine analogs) .

Table 1: Structural and Physicochemical Comparison

*LogP estimated using fragment-based methods.

Q & A

Basic: What are the key synthetic routes for (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step protocols, focusing on coupling the piperazine and pyrimidine moieties. A common approach includes:

- Step 1: Preparation of the pyrimidine core with a morpholino group via nucleophilic substitution at the 4-position using morpholine under basic conditions (K₂CO₃, DMF, 80°C) .

- Step 2: Functionalization of the piperazine ring with a 2-fluorophenyl group via Buchwald-Hartwig coupling or SNAr reactions, requiring palladium catalysts or strong bases .

- Step 3: Final coupling of the two fragments using a carbonyl linkage, often via a Friedel-Crafts acylation or peptide coupling reagents (e.g., HATU, DIPEA) .

Optimization Considerations:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst Loading: Palladium-based catalysts (e.g., Pd(dba)₂) at 5–10 mol% improve cross-coupling yields .

- Temperature Control: Pyrimidine ring activation often requires elevated temperatures (80–100°C), while coupling reactions proceed at room temperature to avoid decomposition .

Advanced: How do structural modifications to the morpholino or 2-fluorophenyl groups impact biological activity?

Answer:

The morpholino and 2-fluorophenyl groups are critical for target engagement and pharmacokinetics:

- Morpholino Group:

- Role: Enhances solubility and modulates electron density on the pyrimidine ring, affecting binding to enzymes like kinases or phosphodiesterases .

- Modification Impact: Replacement with smaller groups (e.g., dimethylamine) reduces metabolic stability, as shown in analogs with 30% lower half-life in hepatic microsomes .

- 2-Fluorophenyl Group:

- Role: Fluorine’s electronegativity improves receptor affinity (e.g., serotonin 5-HT₁A, dopamine D₂) by stabilizing hydrophobic interactions .

- Modification Impact: Substituting fluorine with chlorine or methyl groups alters selectivity; e.g., a 4-chlorophenyl analog showed 10-fold lower potency in D₂ receptor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.